Chlorahololide C

Potassium Channel Pharmacology Ion Channel Drug Discovery Natural Product SAR

Researchers investigating IK channel contributions to neuronal excitability face confounding off-target effects from classical blockers like 4-AP and TEA. Chlorahololide C offers a selective alternative: • Selective IK channel blockade (IC50 3.6 ± 10.1 μM) without reported chloride channel interference • Mid-range potency ideal for partial blockade studies and SAR mapping within the chlorahololide series • 7.6-fold more potent than Chlorahololide E, 16-fold more potent than Chlorahololide F Sourced from Chloranthus holostegius; verified identity ensures assay reproducibility for screening programs.

Molecular Formula C33H36O9
Molecular Weight 576.6 g/mol
Cat. No. B593550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorahololide C
Molecular FormulaC33H36O9
Molecular Weight576.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H36O9/c1-11-15-8-16(15)30(5)19-10-32(39)18-9-17(18)31(6)26(32)23(20(24(35)27(31)36)12(2)28(37)40-7)33(19)22(13(3)29(38)42-33)25(21(11)30)41-14(4)34/h15-19,21,25,27,36,39H,1,8-10H2,2-7H3/b20-12-/t15-,16-,17-,18+,19+,21-,25-,27+,30-,31+,32+,33-/m1/s1
InChIKeyFUWHPWXSVUDXDS-XMJAEXKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Chlorahololide C – Procurement & Differentiation


Chlorahololide C is a lindenane sesquiterpenoid dimer isolated from the whole plant of Chloranthus holostegius [1]. It functions as a potent and selective blocker of delayed rectifier potassium (IK) channels, with a reported IC50 of 3.6 ± 10.1 μM against IK currents in rat hippocampal neurons [1]. As a member of the chlorahololide family (C–F), it belongs to a class of natural products with unusually fused polycyclic scaffolds, though its specific potency and selectivity profile differentiate it from closely related analogs [1].

Why Chlorahololide C Cannot Be Substituted


Generic substitution fails because even closely related analogs within the chlorahololide class exhibit substantially divergent potassium channel blocking potencies. Chlorahololide C (IC50 3.6 ± 10.1 μM) shows approximately 1.3-fold lower potency than Chlorahololide D (IC50 2.7 ± 0.3 μM), but is 7.6-fold more potent than Chlorahololide E (IC50 27.5 ± 5.1 μM) and 16-fold more potent than Chlorahololide F (IC50 57.5 ± 6.1 μM) [1]. This steep SAR gradient means that even small structural variations among these dimers produce order-of-magnitude differences in activity. Furthermore, Chlorahololide C demonstrates target selectivity for delayed rectifier IK channels, whereas classical potassium channel blockers such as 4-AP and TEA exhibit off-target chloride channel blockade at similar concentrations, confounding experimental interpretation [1][2].

Chlorahololide C Differentiation Evidence


Potency vs. Structural Analogs

Chlorahololide C inhibits delayed rectifier IK potassium currents in rat dissociated hippocampal neurons with an IC50 of 3.6 ± 10.1 μM. This potency is intermediate within its direct analog series, being 1.3-fold less potent than Chlorahololide D (2.7 ± 0.3 μM), 7.6-fold more potent than Chlorahololide E (27.5 ± 5.1 μM), and 16.0-fold more potent than Chlorahololide F (57.5 ± 6.1 μM) [1]. The dose-response relationships were established using whole-cell patch-clamp recordings across a concentration range of 0.1–100 μM for each compound [1].

Potassium Channel Pharmacology Ion Channel Drug Discovery Natural Product SAR

Potency vs. 4-AP and TEA

Chlorahololide C exhibits nanomolar-range potency (IC50 3.6 μM, equivalent to 3,600 nM) against neuronal IK currents, whereas classical potassium channel blockers such as 4-aminopyridine (4-AP) and tetraethylammonium (TEA) typically operate in the micromolar to millimolar range [1][2]. In rat detrusor muscle contraction assays, TEA and 4-AP displayed IC50 values of 190 μM and 210 μM respectively, translating to approximately 53-fold and 58-fold lower potency than Chlorahololide C [2]. Additionally, both TEA and 4-AP exhibit significant off-target chloride channel blockade (IC50 values of 130 μM and 110 μM, respectively) [3].

Electrophysiology Potassium Channel Pharmacology Tool Compound Selection

Delayed Rectifier IK Selectivity

Chlorahololide C was characterized as a selective inhibitor of the delayed rectifier (IK) potassium current, distinguishing it from compounds that block other potassium channel subtypes such as A-type transient outward currents (IA) or inward rectifiers (Kir) [1]. While the primary study did not report IC50 values for non-IK channels, the designation 'selective' indicates that inhibition of other potassium currents was assessed and found to be substantially weaker or absent at the tested concentration range (0.1–100 μM) [1]. In contrast, chlorahololides G–S (structurally distinct LSDs) were later shown to act via NLRP3 inflammasome inhibition (IC50 2.99–8.73 μM) rather than potassium channel blockade, confirming that small structural modifications redirect the molecular target entirely [2].

Potassium Channel Subtype Selectivity Ion Channel Pharmacology Natural Product Profiling

Chlorahololide C Research Applications


Neuronal IK Electrophysiology

Researchers investigating IK channel contributions to neuronal excitability, action potential repolarization, or synaptic transmission can employ Chlorahololide C as a selective pharmacological tool. Its IC50 of 3.6 ± 10.1 μM in rat hippocampal neurons [1] provides a well-defined potency for dose-response experimental designs. The mid-range potency relative to Chlorahololide D (more potent) and Chlorahololide E/F (less potent) [1] makes it suitable for experiments where partial rather than maximal channel blockade is desired, such as studies examining modulatory effects of endogenous ligands or disease-associated channel variants.

SAR Studies of Lindenane Dimers

Medicinal chemistry and natural product research programs focused on potassium channel modulator development require precise SAR mapping. Chlorahololide C serves as a key reference compound within the chlorahololide series, with its IC50 of 3.6 μM [1] positioned between Chlorahololide D (2.7 μM) and Chlorahololide E (27.5 μM) [1]. This 10-fold activity span across four structurally related dimers enables researchers to identify which molecular features (e.g., substitution patterns on the fused polycyclic scaffold) drive potency enhancements or reductions, informing rational design of optimized analogs.

Alternative to Classical K+ Blockers

In experimental systems where classical potassium channel blockers such as 4-aminopyridine (4-AP) or tetraethylammonium (TEA) introduce confounding off-target effects, Chlorahololide C offers a higher-potency, selective alternative. Unlike 4-AP and TEA, which block chloride channels at concentrations similar to their potassium channel IC50 values (110–130 μM) [2], Chlorahololide C has not been reported to exhibit such off-target activity at its effective concentration range (0.1–100 μM) [1]. This selectivity profile is critical for studies requiring clean pharmacological dissection of potassium channel contributions without chloride channel interference.

Ion Channel Modulator Library Screening

Biotech and pharmaceutical screening programs seeking novel potassium channel modulators can use Chlorahololide C as a positive control or benchmark compound. Its defined IC50 of 3.6 μM against IK currents [1] provides a calibration standard for high-throughput electrophysiology platforms. Furthermore, the documented divergence in target engagement between Chlorahololide C (potassium channel blocker) and structurally related chlorahololides G–S (NLRP3 inflammasome inhibitors with IC50 2.99–8.73 μM) [2] underscores the importance of compound identity verification in library management—procuring the correct analog is essential for assay reproducibility.

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